molecular formula C14H17NO2 B14130862 1-(Azepan-1-yl)-2-phenylethane-1,2-dione

1-(Azepan-1-yl)-2-phenylethane-1,2-dione

Cat. No.: B14130862
M. Wt: 231.29 g/mol
InChI Key: GPXZXCMEYYZWSG-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-phenylethane-1,2-dione is a chemical compound that features an azepane ring attached to a phenylethane-1,2-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-yl)-2-phenylethane-1,2-dione typically involves the reaction of azepane with phenylethane-1,2-dione under controlled conditions. One common method involves the use of chloroacetyl chloride and hexamethyleneimine to form 1-(Azepan-1-yl)-2-chloro-ethanone, which can then be further reacted to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-1-yl)-2-phenylethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The azepane ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Azepan-1-yl)-2-phenylethane-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-phenylethane-1,2-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azepan-1-yl)-2-phenylethane-1,2-dione is unique due to its specific structure, which combines an azepane ring with a phenylethane-1,2-dione moiety

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

1-(azepan-1-yl)-2-phenylethane-1,2-dione

InChI

InChI=1S/C14H17NO2/c16-13(12-8-4-3-5-9-12)14(17)15-10-6-1-2-7-11-15/h3-5,8-9H,1-2,6-7,10-11H2

InChI Key

GPXZXCMEYYZWSG-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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